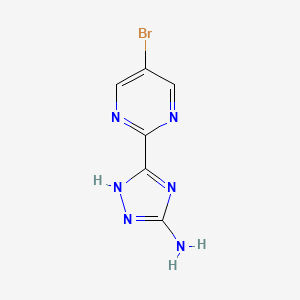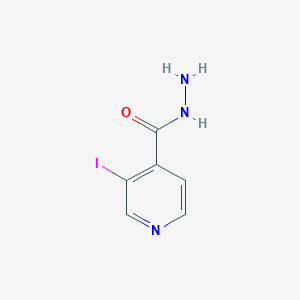
3-Iodoisonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodoisonicotinohydrazide is a chemical compound that belongs to the class of isonicotinoyl hydrazones These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoisonicotinohydrazide typically involves the reaction of isonicotinic acid hydrazide with iodine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodoisonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isonicotinic acid derivatives, while substitution reactions can produce various halogenated or alkylated compounds.
Wissenschaftliche Forschungsanwendungen
3-Iodoisonicotinohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Investigated for potential anticancer activities due to its ability to inhibit cell proliferation.
Wirkmechanismus
The mechanism of action of 3-Iodoisonicotinohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall integrity, leading to cell death. The compound may also interact with enzymes involved in DNA replication and repair, contributing to its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Isoniazid: A well-known antituberculosis drug with a similar core structure but lacking the iodine atom.
Ethambutol: Another antituberculosis agent with a different mechanism of action.
Moxifloxacin: A fluoroquinolone antibiotic with broad-spectrum activity.
Uniqueness: This structural feature distinguishes it from other isonicotinoyl hydrazones and contributes to its diverse biological activities .
Eigenschaften
Molekularformel |
C6H6IN3O |
|---|---|
Molekulargewicht |
263.04 g/mol |
IUPAC-Name |
3-iodopyridine-4-carbohydrazide |
InChI |
InChI=1S/C6H6IN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11) |
InChI-Schlüssel |
KTCUZCKBKGLULX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1C(=O)NN)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


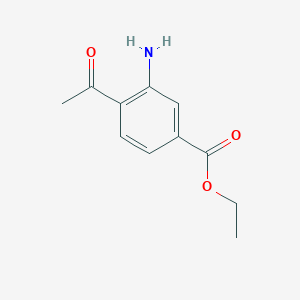


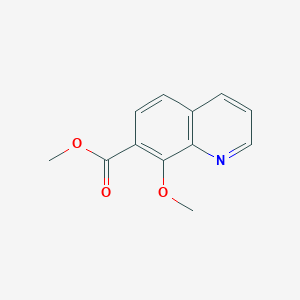
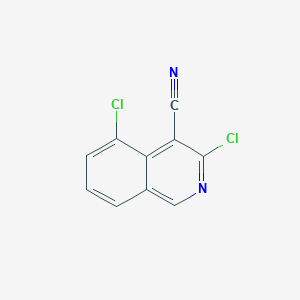
![4-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13674047.png)
![1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane](/img/structure/B13674057.png)
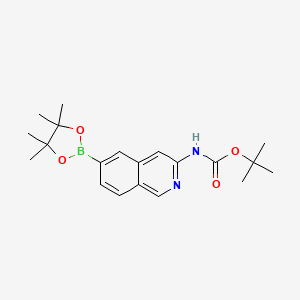

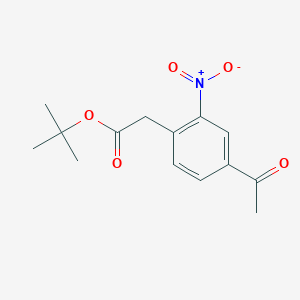
![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)
